3-{[ethyl(methyl)amino]methyl}-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one
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Description
The compound is a derivative of piperidin-2-one, which is a cyclic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. The 3-hydroxy-1-(3-phenylpropyl) substitutions suggest the presence of a hydroxyl group and a phenylpropyl group attached to the piperidine ring. The ethyl(methyl)amino]methyl group attached to the third carbon of the ring indicates the presence of an amine functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a hydroxyl group, a phenylpropyl group, and an ethyl(methyl)amino]methyl group. The exact arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine and hydroxyl functional groups, which are both nucleophilic and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxyl and amine groups could increase its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
3-[[ethyl(methyl)amino]methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-19(2)15-18(22)12-8-14-20(17(18)21)13-7-11-16-9-5-4-6-10-16/h4-6,9-10,22H,3,7-8,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIYUAUOHDHNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1(CCCN(C1=O)CCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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